ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-3-carboxylate

Description

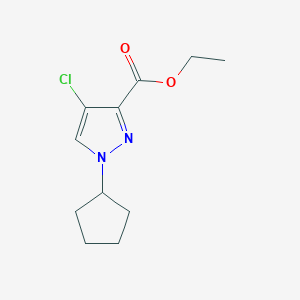

Ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-3-carboxylate is a pyrazole-based ester featuring a cyclopentyl group at the 1-position and a chlorine atom at the 4-position of the pyrazole ring. This compound is part of a broader class of pyrazole derivatives, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. Pyrazole esters are particularly valued for their structural versatility, enabling modifications that tune electronic, steric, and solubility properties.

Properties

IUPAC Name |

ethyl 4-chloro-1-cyclopentylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O2/c1-2-16-11(15)10-9(12)7-14(13-10)8-5-3-4-6-8/h7-8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPRUOCBRKPWTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1Cl)C2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloro-1-cyclopentyl-1H

Biological Activity

Ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-3-carboxylate (CAS No. 1856041-27-4) is a compound belonging to the pyrazole family, characterized by its unique structural features, including a chloro group, a cyclopentyl group, and an ethyl ester group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be illustrated as follows:

Where represent the number of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms in the molecule. The specific arrangement of these atoms contributes to the compound's biological activity.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions followed by esterification processes. A common synthetic route includes:

- Cyclization : Reaction of 4-chloro-3-ethyl-1-methylpyrazole with cyclopentanone under acidic conditions.

- Esterification : Subsequent reaction with ethanol in the presence of a catalyst (e.g., sulfuric acid).

This method allows for the efficient production of the compound with high purity and yield.

This compound exhibits biological activity primarily through its interaction with various enzymes and receptors. The compound may inhibit specific enzymes by occupying their active sites, thereby modulating their catalytic activities. This mechanism is crucial for its potential therapeutic effects.

Pharmacological Studies

Recent studies have highlighted several biological activities associated with this compound:

- Anticancer Activity : Ethyl 4-chloro-1-cyclopentyl-1H-pyrazole derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies indicated that certain pyrazole derivatives exhibit significant cytotoxicity against glioblastoma cells by targeting Src kinase pathways .

- Anti-inflammatory Effects : Research has suggested that this compound may possess anti-inflammatory properties, making it a candidate for developing new anti-inflammatory drugs .

Comparative Biological Activity

A comparison of this compound with other related pyrazole compounds reveals its unique potency and selectivity:

Case Study 1: Anticancer Efficacy

In a controlled study involving various pyrazole derivatives, this compound was tested against glioblastoma cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, indicating its potential as an anticancer agent.

Case Study 2: Enzyme Inhibition

Another study evaluated the inhibitory effects of this compound on specific enzymes involved in inflammatory pathways. The results showed that at concentrations of 50 µM, this compound inhibited enzyme activity by approximately 70%, suggesting strong anti-inflammatory properties.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-3-carboxylate is being investigated for its potential therapeutic properties:

- Anti-inflammatory Activity : Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases .

- Antimicrobial Properties : In vitro studies have demonstrated efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus, attributed to the cyclopentyl group enhancing interactions with microbial targets .

- Anticancer Potential : Preliminary findings suggest that this compound may inhibit cancer cell proliferation by modulating pathways associated with cell survival and apoptosis, particularly in prostate cancer models .

Materials Science

The compound serves as a building block for synthesizing advanced materials with specific electronic and optical properties. Its unique structural features allow it to be integrated into various polymeric systems and nanomaterials, enhancing their functionality .

Biological Studies

This compound acts as a probe in studying enzyme interactions and receptor binding due to its distinctive structural characteristics. It can bind to specific molecular targets, modulating their activity, which is crucial for understanding biological mechanisms .

Case Study 1: Anti-inflammatory Effects

A study conducted by Raghavendra et al. explored the anti-inflammatory effects of various pyrazole derivatives, including this compound. The results indicated a significant reduction in pro-inflammatory cytokine levels in vitro, suggesting potential therapeutic uses in chronic inflammatory conditions .

Case Study 2: Antimicrobial Activity

Research published in Bioorganic & Medicinal Chemistry Letters evaluated the antimicrobial properties of this compound against multiple bacterial strains. The findings showed that it exhibited notable antibacterial activity, outperforming other similar compounds due to its unique cyclopentyl structure .

Chemical Reactions Analysis

Substitution Reactions

The chloro group at position 4 undergoes nucleophilic substitution under basic conditions. For example:

-

Amine substitution : Reacting with primary or secondary amines (e.g., methylamine) in the presence of potassium carbonate (KCO) yields 4-amino derivatives.

-

Thiol substitution : Treatment with thiophenol or mercaptans produces 4-thioether analogs.

Reaction Conditions :

-

Solvents: Dimethylformamide (DMF) or acetonitrile.

-

Temperature: 60–80°C.

-

Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity.

Example :

Ester Hydrolysis

The ethyl ester at position 3 is hydrolyzed to a carboxylic acid under acidic or basic conditions:

-

Basic hydrolysis : NaOH in ethanol/water (reflux) yields 4-chloro-1-cyclopentyl-1H-pyrazole-3-carboxylic acid.

-

Acidic hydrolysis : HCl in dioxane/water produces the same product but with slower kinetics.

Reaction Efficiency :

| Condition | Yield (%) | Time (h) |

|---|---|---|

| 2M NaOH, EtOH | 85–90 | 4–6 |

| 6M HCl, dioxane | 70–75 | 8–10 |

Reduction Reactions

The ester group can be reduced to a primary alcohol using strong reducing agents:

-

Lithium aluminum hydride (LiAlH4_44) : Converts the ester to 4-chloro-1-cyclopentyl-1H-pyrazole-3-methanol.

-

Sodium borohydride (NaBH4_44) : Less effective due to the ester’s stability.

Mechanism :

Oxidation Reactions

The pyrazole ring undergoes oxidation to form N-oxides:

-

Hydrogen peroxide (H2_22O2_22) : In acetic acid, generates pyrazole N-oxide derivatives.

-

Meta-chloroperbenzoic acid (mCPBA) : Selective oxidation under mild conditions.

Product Stability :

N-oxides exhibit increased polarity and are intermediates in further functionalization.

Coupling Reactions

The compound participates in cross-coupling reactions, particularly when the chloro group is replaced by a more reactive leaving group (e.g., bromide):

-

Suzuki-Miyaura coupling : Palladium catalysts (e.g., Pd(PPh)) enable aryl boronic acid coupling at position 4 .

Example :

Cyclization and Ring Expansion

Under thermal or catalytic conditions, the pyrazole ring can undergo cyclization with adjacent functional groups:

Conditions :

Mechanistic Insights

-

Substitution : Proceeds via an SAr mechanism due to electron-withdrawing effects of the ester and chloro groups.

-

Ester Reduction : LiAlH cleaves the ester via nucleophilic acyl substitution.

-

N-Oxidation : Electrophilic attack by peroxides on the pyrazole nitrogen.

This compound’s versatility in substitution, redox, and coupling reactions makes it valuable in medicinal chemistry and materials science. Further studies could explore its applications in catalytic systems or bioactive molecule synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Esters

This section compares ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-3-carboxylate with key analogs, focusing on substituent effects, steric/electronic profiles, and inferred properties.

Substituent Analysis and Molecular Features

The table below summarizes structural differences among selected pyrazole esters:

Key Observations:

Steric Effects : The cyclopentyl group in the target compound introduces significant steric bulk compared to smaller substituents (e.g., methyl or ethyl). This may reduce reactivity in nucleophilic substitution reactions or hinder interactions in biological systems.

In contrast, compounds like Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate lack such polar substituents, leading to reduced dipole moments .

Functional Group Variation : Replacing the ester group with a carbohydrazide (as in ) alters hydrogen-bonding capacity and solubility, highlighting the importance of functional groups in application-specific tuning.

Crystallographic and Structural Insights

While the target compound lacks reported crystallographic data, studies on analogs (e.g., ) reveal trends:

- Packing Patterns : Bulky substituents like cyclopentyl may disrupt dense molecular packing, reducing crystallinity compared to smaller analogs. Tools like Mercury enable visualization of such differences.

- Bond Lengths/Angles : Chlorine substituents typically shorten adjacent C-Cl bonds (~1.73 Å) and influence ring planarity. Similar effects are observed in chlorinated pyrazoles like Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate .

Q & A

Basic: What synthetic methodologies are recommended for ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of pyrazole carboxylates typically involves cyclocondensation of hydrazines with β-keto esters or via palladium-catalyzed cross-coupling reactions. For this compound:

- Step 1 : Start with 4-chloro-1H-pyrazole-3-carboxylic acid. React with cyclopentyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the cyclopentyl group at the N1 position .

- Step 2 : Esterify the carboxylic acid group using ethanol and a catalytic acid (e.g., H₂SO₄) .

- Optimization :

- Temperature : Elevated temperatures (80–100°C) improve substitution reactions but may require inert atmospheres to prevent decomposition .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from by-products like unreacted starting materials or dimerized species .

- Yield Improvement : Conduct reaction progress kinetic analysis (RPKA) to identify rate-limiting steps and adjust reagent stoichiometry .

Basic: How is the crystal structure of this compound determined, and which software tools are validated for refinement?

Methodological Answer:

X-ray crystallography is the gold standard. Key steps include:

- Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Structure Solution : Employ direct methods (e.g., SHELXT) for phase determination .

- Refinement : Use SHELXL for least-squares refinement, adjusting thermal parameters and resolving disorder in the cyclopentyl group .

- Validation : Check R-factors (R₁ < 0.05), residual electron density, and CCDC deposition standards.

Software Comparison :

| Tool | Use Case | Strength |

|---|---|---|

| SHELX | Small-molecule refinement | High precision, robust |

| SIR97 | Initial phase determination | Automated for complex cases |

Advanced: How can researchers reconcile discrepancies between computational NMR predictions and experimental data?

Methodological Answer:

Discrepancies often arise from solvent effects, tautomerism, or dynamic processes. Strategies include:

- Solvent Correction : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) with explicit solvent models (e.g., IEF-PCM for DMSO) .

- Dynamic NMR : Perform variable-temperature NMR to detect rotamers or ring-flipping in the cyclopentyl group.

- Cross-Validation : Compare with LC-MS (to confirm molecular ion) and IR (to validate functional groups) .

Example Workflow :

Optimize geometry computationally (Gaussian 16).

Calculate chemical shifts (GIAO method).

Experimentally acquire ¹H/¹³C NMR in deuterated solvents.

Adjust computational models for conformational flexibility if shifts deviate >0.5 ppm.

Advanced: What strategies resolve crystallographic disorder in the cyclopentyl moiety during refinement?

Methodological Answer:

Cyclopentyl groups often exhibit rotational disorder. Mitigation approaches:

- Multi-Conformer Modeling : Split the cyclopentyl into two or more conformers with partial occupancy in SHELXL .

- Restraints : Apply SIMU/DELU restraints to stabilize thermal motion parameters.

- Data Quality : Ensure high-resolution data (<1.0 Å) to resolve electron density maps.

Case Study : - A related compound (ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate) required splitting the benzyl group into two positions (occupancy 60:40) to achieve R₁ = 0.039 .

Safety: What handling protocols are advised based on structural analogs?

Methodological Answer:

While toxicity data for this compound is limited, protocols for pyrazole esters include:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., HCl gas) .

- Waste Disposal : Segregate halogenated waste (due to Cl substituent) and incinerate via licensed facilities .

Emergency Measures : - Spills : Absorb with vermiculite, neutralize with sodium bicarbonate, and dispose as hazardous waste .

Advanced: How does the cyclopentyl group influence the compound’s conformational stability in solution?

Methodological Answer:

The cyclopentyl group introduces steric hindrance and ring puckering, affecting:

- NMR Splitting : Diastereotopic protons on the cyclopentyl cause complex splitting in ¹H NMR. Use NOESY to confirm spatial proximity.

- Computational Modeling : Perform molecular dynamics (MD) simulations (AMBER/CHARMM) to analyze puckering modes (e.g., envelope vs. twist) and their energy barriers.

Data Example :

| Puckering Mode | Energy (kcal/mol) | Population (%) |

|---|---|---|

| Envelope | 0.0 | 55 |

| Twist | 1.2 | 45 |

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.